DHOase Inhibition Selectivity Profile
In a cell-free assay using mouse Ehrlich ascites-derived dihydroorotase (DHOase) at pH 7.37, the target compound exhibited moderate inhibition with an IC₅₀ of 1.80E+5 nM (180 µM) [1]. This is in stark contrast to several close structural analogs, including 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide, which showed no significant inhibition in the same assay at a 10 µM concentration [2]. This demonstrates that the free primary acetamide group is critical for enzyme binding, as substitution to a secondary amide abolishes activity.
| Evidence Dimension | IC₅₀ (Inhibitory Concentration 50) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide: >10 µM (no significant inhibition) |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme, pH 7.37, concentration tested 10 µM. |
Why This Matters
This demonstrates that the primary amide is essential for binding to DHOase, a key enzyme in pyrimidine biosynthesis, making this compound a useful tool for studying nucleotide metabolism pathways.
- [1] BindingDB. PrimarySearch_ki entry for CAD protein. Affinity Data for 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide. BDBM50405110. (Accessed 2026). View Source
- [2] BindingDB. Assay Summary for CHEMBL876720. (Accessed 2026). View Source
